

# Introduction: The Analytical Imperative for Lansoprazole Purity

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## Compound of Interest

Compound Name: *Lansoprazole-d4 Sulfone N-Oxide*

CAS No.: 1190009-70-1

Cat. No.: B602664

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Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production by targeting the H<sup>+</sup>/K<sup>+</sup>-ATPase enzyme system in gastric parietal cells.[1] Its clinical efficacy is contingent upon the purity of the active pharmaceutical ingredient (API). During synthesis and storage, or as a result of metabolism, several related compounds can emerge, most notably oxidative species such as Lansoprazole Sulfone and Lansoprazole N-Oxide.[2] Regulatory bodies like the United States Pharmacopeia (USP) mandate strict limits on these impurities.[2][3]

Stable isotope-labeled internal standards, such as deuterated analogues (e.g., Lansoprazole-d4), are critical for quantitative analysis, particularly in pharmacokinetic studies using mass spectrometry. However, their chromatographic behavior and the separation from their corresponding impurities must be well-characterized. This application note presents a detailed, robust Reverse-Phase HPLC (RP-HPLC) method for the separation and determination of Lansoprazole and its key oxidative impurities, Lansoprazole Sulfone and Lansoprazole N-Oxide. The principles and protocols herein are directly applicable to their deuterated (d4) counterparts, which are expected to exhibit virtually identical retention times under these conditions.

The method is synthesized from established and validated pharmacopeial protocols, providing a trustworthy and scientifically grounded approach for researchers, quality control analysts, and drug development professionals.[2][3][4]

## Principle of Chromatographic Separation

The separation is based on the principles of reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is relatively polar.

- **Analyte Polarity and Retention:** Lansoprazole is a moderately nonpolar molecule. Its primary oxidative impurities, Lansoprazole Sulfone (Lansoprazole Related Compound A) and Lansoprazole N-Oxide, are more polar due to the addition of oxygen atoms.[2] In a reverse-phase system, retention time is directly proportional to hydrophobicity. Therefore, the more polar N-Oxide impurity is expected to elute first, followed by the parent Lansoprazole, and then the slightly less polar Sulfone impurity.
- **Role of Mobile Phase pH:** Lansoprazole and its analogues are benzimidazole derivatives, and their ionization state is pH-dependent. Maintaining a neutral mobile phase pH of approximately 7.0 is crucial.[2][3] This ensures consistent ionization, preventing peak broadening or splitting and leading to symmetrical, reproducible peak shapes. The use of triethylamine in the mobile phase acts as a tailing inhibitor by masking active silanol sites on the silica-based stationary phase.
- **Gradient Elution:** A gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to ensure optimal separation and timely elution of all compounds.[2] This approach provides high resolution for the early-eluting polar impurities while effectively eluting the more retained parent compound and related substances within a reasonable run time.

## Experimental Protocol

This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.

## Instrumentation, Reagents, and Materials

- **Instrumentation:**
  - HPLC system with a gradient pump, cooled autosampler (maintained at ~5°C), column compartment, and a UV-Vis or Diode Array Detector (DAD).[2][5]

- Column:
  - Purospher® STAR RP-18 endcapped (5 µm particle size, 150 mm x 4.6 mm) or equivalent L1 packing column.[3][4]
- Reagents:
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)
  - Water (HPLC or Milli-Q grade)
  - Triethylamine (≥99.5% purity)
  - Phosphoric Acid (ACS reagent grade)
  - Sodium Hydroxide (ACS reagent grade)
- Reference Standards:
  - USP Lansoprazole RS
  - USP Lansoprazole Related Compound A RS (Lansoprazole Sulfone)
  - Lansoprazole-d4 Sulfone and Lansoprazole-d4 N-Oxide (if available)

## Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

Parameter	Setting	Rationale
Stationary Phase	C18 (L1 Packing), 5 $\mu$ m, 150 x 4.6 mm	Industry standard for separating Lansoprazole and its impurities, offering excellent hydrophobic selectivity.[3]
Mobile Phase A	Water	The primary aqueous component of the mobile phase system.
Mobile Phase B	Acetonitrile:Water:Triethylamine (160:40:1 v/v/v), pH 7.0 with H <sub>3</sub> PO <sub>4</sub>	Buffered organic phase. pH 7.0 ensures consistent analyte ionization, and triethylamine minimizes peak tailing.[2]
Flow Rate	0.8 mL/min	Provides optimal efficiency and resolution for a 4.6 mm ID column without generating excessive backpressure.[2]
Detection	UV at 285 nm	The wavelength of maximum absorbance for Lansoprazole and its related compounds, ensuring high sensitivity.[1][3]
Injection Volume	40 $\mu$ L	A larger volume suitable for impurity analysis, maximizing the detection of low-level components.[2]
Column Temperature	Ambient (~25°C)	Provides stable retention times. For higher reproducibility, a thermostatically controlled column oven is recommended.
Autosampler Temp.	5°C	Lansoprazole solutions can be unstable. Cooling the autosampler tray is critical to

prevent degradation during analysis.[2]

Gradient Program

See Table 2 below

Designed to resolve polar impurities from the main peak and elute all compounds efficiently.[2]

Table 2: Gradient Elution Program

Time (minutes)	Mobile Phase A (%)	Mobile Phase B (%)	Elution Type
0 - 40	90 → 20	10 → 80	Linear Gradient
40 - 50	20	80	Isocratic
50 - 51	20 → 90	80 → 10	Linear Gradient

| 51 - 60 | 90 | 10 | Isocratic (Re-equilibration) |

## Preparation of Solutions

Causality Note: Lansoprazole is unstable in neutral or acidic aqueous solutions. A basic diluent is required to prepare stable sample and standard solutions.

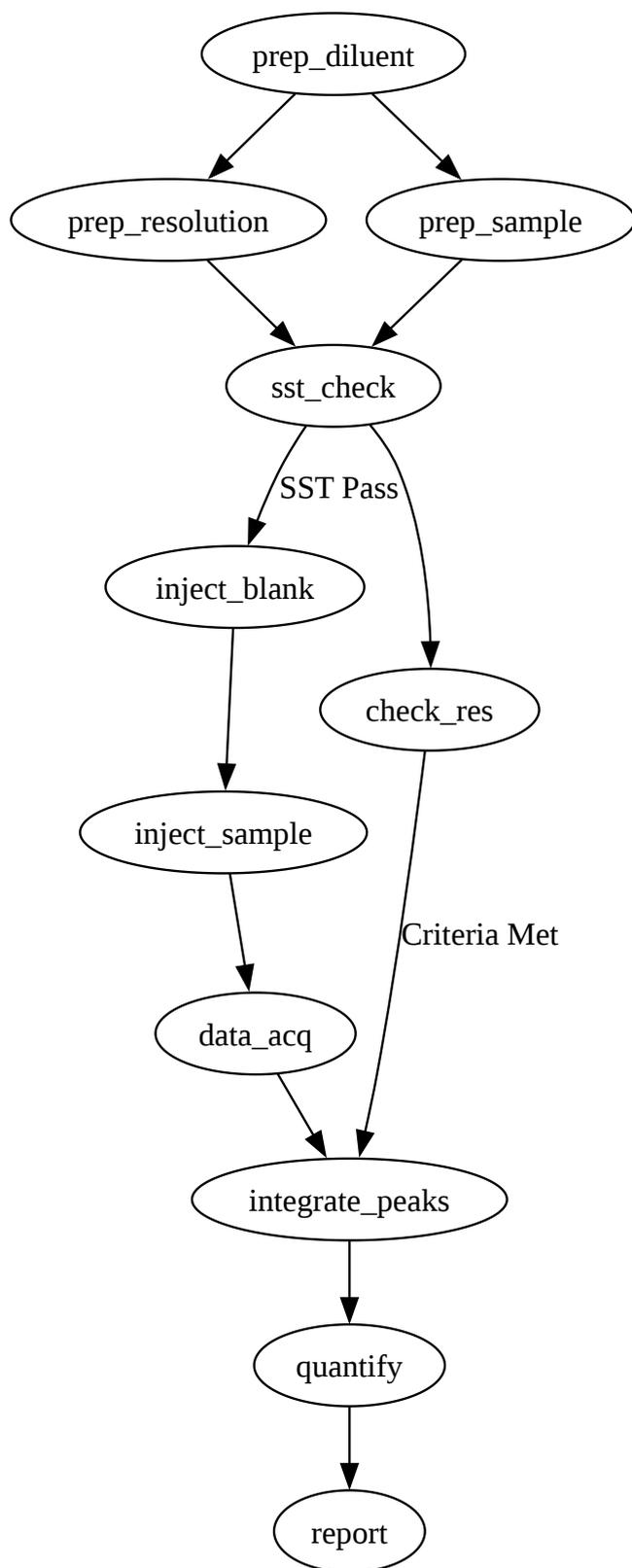
- Diluent: Prepare a mixture of 0.1 N Sodium Hydroxide and Methanol (75:25 v/v).[2]
- Resolution Solution: To confirm adequate separation, dissolve approximately 2.5 mg each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS (Sulfone) in 100 mL of methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent.[2] This solution is critical for the system suitability check.
- Test Solution (Sample Preparation): Accurately weigh and transfer about 125 mg of the Lansoprazole sample into a 50-mL volumetric flask. Dissolve in and dilute to volume with methanol. Pipette 1 mL of this solution into a 10-mL volumetric flask and dilute to volume with the Diluent. This yields a final concentration of approximately 250 µg/mL.[2]

- Standard Solution (for Quantitation): Prepare a standard solution of USP Lansoprazole RS with a final concentration of about 2.5 µg/mL. This is typically done via serial dilution from a stock solution prepared in methanol, with the final dilution step using the Diluent.[2]

## System Suitability Test (SST)

Before proceeding with sample analysis, the chromatographic system must be validated.

- Inject the Diluent (as a blank) to ensure no interfering peaks are present.
- Inject the Resolution Solution.
- Acceptance Criteria: The resolution (R) between the Lansoprazole and Lansoprazole Sulfone peaks must be not less than 6.0.[2]
- Make replicate injections (n=5) of the Standard Solution.
- Acceptance Criteria: The relative standard deviation (RSD) for the peak area of Lansoprazole must be not more than 3.0%.[2]



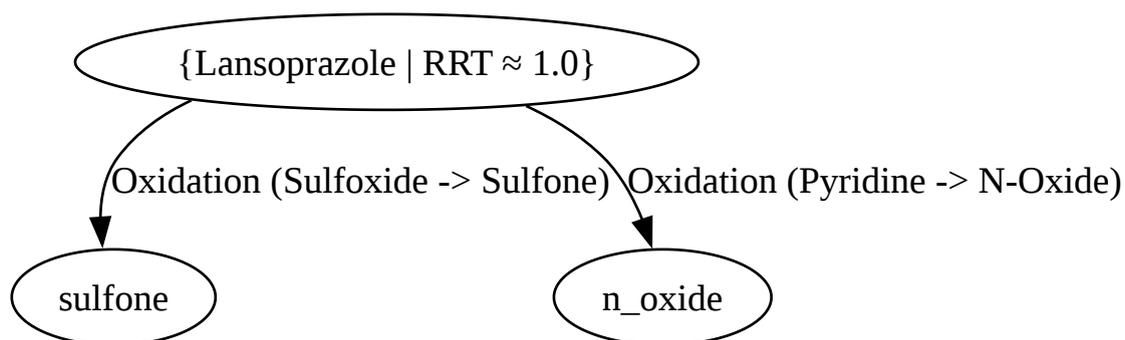
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## Expected Results and Discussion

Based on established relative retention times from the USP and similar methods, the expected elution order is as follows:

- Lansoprazole N-Oxide: This is one of the more polar impurities and is expected to elute earliest. Approximate Relative Retention Time (RRT) is 0.8.[2]
- Lansoprazole: The parent drug peak. RRT is defined as 1.0.
- Lansoprazole Sulfone (Related Compound A): This impurity is slightly less polar than the parent drug and elutes after it. Approximate RRT is 1.1.[2]
- Lansoprazole Sulfide (Related Compound B): Another known impurity that is less polar than the sulfone. Approximate RRT is 1.2.[2][3]

Note on Deuterated Standards: The Lansoprazole-d4 analogues of the sulfone and N-oxide will have nearly identical retention times to their non-deuterated counterparts. The small increase in mass from deuterium substitution does not typically impart a significant change in polarity or interaction with a C18 stationary phase. Therefore, this method is fully suitable for verifying the purity and chromatographic profile of these stable isotope-labeled standards.



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